FK614

Catalog No.
S528034
CAS No.
193012-35-0
M.F
C21H23Cl2N3O3S
M. Wt
468.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FK614

CAS Number

193012-35-0

Product Name

FK614

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)

InChI Key

UYGZODVVDUIDDQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide, FK614 cpd

Canonical SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C

The exact mass of the compound 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide is 467.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FK614 is a potent, cell-permeable, synthetic depsipeptide that acts as an inhibitor of Class I histone deacetylases (HDACs). It was developed as a structurally simplified analog of the complex natural product Romidepsin (FK228), a clinically relevant HDAC inhibitor. This design makes FK614 a valuable and more synthetically accessible tool compound for research into epigenetics, cell cycle regulation, and cancer biology, where precise and potent inhibition of HDAC activity is required.

Although closely related to the benchmark HDAC inhibitor Romidepsin (FK228), FK614 is not a direct drop-in substitute. The deliberate structural simplifications in FK614 result in quantifiable differences in inhibitory potency against specific HDAC isoforms and in cell-based growth inhibition assays. These distinctions are critical; substituting one for the other without accounting for these potency shifts can lead to misinterpretation of experimental results. Researchers specifically procure FK614 to leverage its identity as a well-defined synthetic analog for structure-activity relationship (SAR) studies or when a more synthetically tractable depsipeptide is advantageous.

Designed for Synthetic Accessibility as a Simpler Analog of Romidepsin (FK228)

FK614 was intentionally designed as a 'simpler synthetic target' compared to the natural product Romidepsin (FK228). Its structure features modifications such as the replacement of D-valine with D-alanine and a (Z)-dehydrobutyrine moiety with a (Z)-crotonoyl group. This simplification of chiral centers and functional groups makes FK614 a more straightforward molecule to synthesize.

Evidence DimensionStructural Complexity / Synthetic Accessibility
Target Compound DataSimplified synthetic analog (e.g., D-alanine instead of D-valine).
Comparator Or BaselineRomidepsin (FK228): More complex natural product.
Quantified DifferenceQualitative; fewer complex structural motifs.
ConditionsChemical structure comparison.

For labs performing medicinal chemistry or requiring a depsipeptide HDAC inhibitor without the synthetic complexity of a natural product, FK614 offers a more accessible and practical starting point.

Potent, Nanomolar-Range Inhibition of HDAC1

In a direct comparative in vitro assay, FK614 demonstrated potent inhibition of human HDAC1 with an IC50 value of 1.1 nM. While its direct comparator, Romidepsin (FK228), was approximately twofold more potent at 0.51 nM, FK614's activity is firmly in the low-nanomolar range, confirming it as a highly potent and valid tool for targeting HDAC1.

Evidence DimensionHDAC1 Inhibition (IC50)
Target Compound Data1.1 nM
Comparator Or BaselineRomidepsin (FK228): 0.51 nM
Quantified DifferenceFK614 is ~2.16x less potent than Romidepsin in vitro.
ConditionsIn vitro assay using recombinant human HDAC1.

This establishes FK614 as a high-potency tool compound, and the defined potency difference versus Romidepsin is a critical parameter for accurate dose selection in biochemical and cellular experiments.

Demonstrated Nanomolar Potency in Cell-Based Assays

The potent enzymatic inhibition of FK614 translates directly to cellular activity. In a growth inhibition assay against the A549 human lung carcinoma cell line, FK614 exhibited a GI50 of 2.4 nM. This is comparable in scale to Romidepsin (FK228), which showed a GI50 of 1.3 nM in the same study. This confirms FK614 is highly cell-active and provides a quantitative basis for comparing its effects to the benchmark compound.

Evidence DimensionCell Growth Inhibition (GI50)
Target Compound Data2.4 nM
Comparator Or BaselineRomidepsin (FK228): 1.3 nM
Quantified DifferenceFK614 is ~1.85x less potent than Romidepsin in this cell line.
ConditionsA549 human lung carcinoma cell line growth inhibition assay.

For researchers conducting cell-based studies, this confirms FK614's bioavailability and potency, and the specific GI50 value allows for informed compound selection and experimental design when comparing against Romidepsin.

Structure-Activity Relationship (SAR) Studies on Depsipeptide HDAC Inhibitors

Given its designed status as a simplified, potent analog of Romidepsin, FK614 is an ideal tool for researchers investigating the specific structural requirements for HDAC binding and inhibition within the depsipeptide class.

Validating HDAC1 as a Target in Novel Cancer Cell Models

With its confirmed low-nanomolar potency in both biochemical and cell-based assays, FK614 serves as a reliable and well-characterized probe for studies aiming to validate the role of HDAC1 in cancer cell proliferation and survival.

Use as a More Synthetically Tractable Depsipeptide Tool Compound

For research programs that require a depsipeptide-class HDAC inhibitor but face challenges with the synthesis or procurement of the more complex natural product Romidepsin, FK614 provides a more accessible yet highly potent alternative.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

467.0837182 Da

Monoisotopic Mass

467.0837182 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V5Q32BZX79

Other CAS

193012-35-0

Wikipedia

Fk-614

Dates

Last modified: 08-15-2023
1: Minoura H, Takeshita S, Kimura C, Hirosumi J, Takakura S, Kawamura I, Seki J, Manda T, Mutoh S. Mechanism by which a novel non-thiazolidinedione peroxisome proliferator-activated receptor gamma agonist, FK614, ameliorates insulin resistance in Zucker fatty rats. Diabetes Obes Metab. 2007 May;9(3):369-78. PubMed PMID: 17391165.
2: Fujimura T, Kimura C, Oe T, Takata Y, Sakuma H, Aramori I, Mutoh S. A selective peroxisome proliferator-activated receptor gamma modulator with distinct fat cell regulation properties. J Pharmacol Exp Ther. 2006 Aug;318(2):863-71. Epub 2006 May 8. PubMed PMID: 16682454.
3: Fujimura T, Sakuma H, Ohkubo-Suzuki A, Aramori I, Mutoh S. Unique properties of coactivator recruitment caused by differential binding of FK614, an anti-diabetic agent, to peroxisome proliferator-activated receptor gamma. Biol Pharm Bull. 2006 Mar;29(3):423-9. PubMed PMID: 16508139.
4: Fujimura T, Sakuma H, Konishi S, Oe T, Hosogai N, Kimura C, Aramori I, Mutoh S. FK614, a novel peroxisome proliferator-activated receptor gamma modulator, induces differential transactivation through a unique ligand-specific interaction with transcriptional coactivators. J Pharmacol Sci. 2005 Dec;99(4):342-52. Epub 2005 Nov 26. PubMed PMID: 16314690.
5: Minoura H, Takeshita S, Yamamoto T, Mabuchi M, Hirosumi J, Takakura S, Kawamura I, Seki J, Manda T, Ita M, Mutoh S. Ameliorating effect of FK614, a novel nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist, on insulin resistance in Zucker fatty rat. Eur J Pharmacol. 2005 Sep 5;519(1-2):182-90. PubMed PMID: 16039648.
6: Minoura H, Takeshita S, Ita M, Hirosumi J, Mabuchi M, Kawamura I, Nakajima S, Nakayama O, Kayakiri H, Oku T, Ohkubo-Suzuki A, Fukagawa M, Kojo H, Hanioka K, Yamasaki N, Imoto T, Kobayashi Y, Mutoh S. Pharmacological characteristics of a novel nonthiazolidinedione insulin sensitizer, FK614. Eur J Pharmacol. 2004 Jun 28;494(2-3):273-81. PubMed PMID: 15212984.
7: Yamanouchi T. [Chemical structures and pharmacological characteristics of novel non-thiazolidinedione insulin sensitizer (JTT-501, FK614)]. Nihon Rinsho. 2002 Sep;60 Suppl 9:573-7. Review. Japanese. PubMed PMID: 12387053.

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